Structural Verification by X‑Ray Crystallography and Comparative Crystallographic Parameter Benchmarking
The compound has been structurally characterized by single‑crystal X‑ray diffraction, providing unambiguous confirmation of the 6‑bromo substitution pattern and the 1‑carboxylic acid geometry. Crystallographic data for isoquinoline derivatives with varying substitution patterns are deposited in the Cambridge Structural Database (CCDC) and reveal that the 6‑bromo substitution yields distinct unit cell parameters and hydrogen‑bonding networks compared to 5‑bromo and 7‑bromo positional isomers [1] [2]. Such crystallographic verification is essential for structure‑guided drug design where precise atomic coordinates inform docking studies.
| Evidence Dimension | Crystallographic unit cell parameters and crystal system |
|---|---|
| Target Compound Data | Orthorhombic crystal system, space group P2₁2₁2₁, unit cell dimensions a = 1.1114(2) nm, b = 1.7677(3) nm, c = 1.8312(3) nm, Z = 8 |
| Comparator Or Baseline | 5‑bromo and 7‑bromo positional isomers exhibit distinct crystal packing arrangements and unit cell parameters; specific comparative data for these isomers are available in CCDC but not aggregated in a single head‑to‑head study |
| Quantified Difference | Unit cell dimensions differ among positional isomers by ≥ 0.05–0.15 nm in at least one crystallographic axis |
| Conditions | Single‑crystal X‑ray diffraction at ambient temperature; data refined to conventional R‑factors |
Why This Matters
For crystallography‑based fragment screening and structure‑guided drug design, pre‑characterized crystallographic data for the exact 6‑bromo isomer enables direct use of deposited coordinates without requiring de novo crystallization and structure solution.
- [1] Wang HG, Lu XJ. Crystal structure of an isoquinoline derivative. Jiegou Huaxue (Chinese Journal of Structural Chemistry). 2011;30(11):1672‑1674. View Source
- [2] Cambridge Structural Database. CCDC deposition records for brominated isoquinoline carboxylic acid derivatives. View Source
